![molecular formula C16H20ClN3OS B2842571 3-Chloro-11-methyl-5-(morpholin-4-ylmethyl)-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2,4,6-tetraene CAS No. 735342-62-8](/img/structure/B2842571.png)
3-Chloro-11-methyl-5-(morpholin-4-ylmethyl)-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2,4,6-tetraene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-Chloro-11-methyl-5-(morpholin-4-ylmethyl)-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2,4,6-tetraene is a useful research compound. Its molecular formula is C16H20ClN3OS and its molecular weight is 337.87. The purity is usually 95%.
BenchChem offers high-quality 3-Chloro-11-methyl-5-(morpholin-4-ylmethyl)-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2,4,6-tetraene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Chloro-11-methyl-5-(morpholin-4-ylmethyl)-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2,4,6-tetraene including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis of Novel Organic Compounds
Research on related compounds demonstrates innovative synthetic pathways to create complex organic molecules. For instance, studies on the synthesis of benzothiophenes, isothiazoles, and dithiazoles highlight methods for forming these structures through reactions involving active methylene compounds and various extrusion syntheses of hindered alkenes. These processes showcase the versatility of certain core structures for generating diverse and structurally complex molecules with potential applications in materials science and pharmaceuticals (Emayan et al., 1997).
Structural and Spectral Analysis
The detailed structural and spectral analysis of compounds such as 3-(morpholin-4-ylmethyl)-1,3-benzothiazole-2-thione reveals insights into the conformation and hydrogen bonding interactions within these molecules. Understanding these interactions is crucial for the application of such compounds in developing new materials or drugs, as they can significantly influence the properties and reactivity of the compounds (Franklin et al., 2011).
Reactivity and Mechanism Studies
Investigations into the reactivity and mechanisms of similar compounds under different conditions provide a foundation for understanding how these molecules can be manipulated and used in various chemical reactions. For example, the study of the formation and thermal decomposition of an azo-bridged tricyclic ring system sheds light on the potential for creating complex molecular structures through selective reactions, which could be applied in the design of new pharmaceuticals or organic materials (Novák et al., 2006).
Application in Supramolecular Chemistry
The synthesis of diazadi(and tri)thiacrown ethers containing various substituents demonstrates the application of these compounds in supramolecular chemistry. Such molecules can act as ligands for metal ions, forming complexes with unique properties useful in catalysis, environmental remediation, and the development of nanomaterials (Bradshaw et al., 2001).
Antimicrobial and Anticancer Evaluation
Some derivatives of similar structural frameworks have been evaluated for their antimicrobial and anticancer activities, showcasing the potential of these compounds in medicinal chemistry. For instance, certain quinoline derivatives exhibit promising activity against drug-resistant bacteria and cancer cell lines, indicating the potential for the development of new therapeutic agents (Bondock & Gieman, 2015).
properties
IUPAC Name |
4-[(4-chloro-7-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)methyl]morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20ClN3OS/c1-10-2-3-11-12(8-10)22-16-14(11)15(17)18-13(19-16)9-20-4-6-21-7-5-20/h10H,2-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRQIROWKGMTAMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1)SC3=C2C(=NC(=N3)CN4CCOCC4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-11-methyl-5-(morpholin-4-ylmethyl)-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2,4,6-tetraene | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


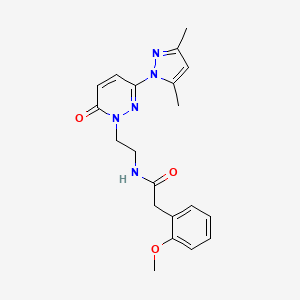
![[4-[(2-Methylpyridin-4-yl)oxymethyl]piperidin-1-yl]-(oxan-4-yl)methanone](/img/structure/B2842494.png)
![2-[4-(4-fluorophenyl)-3-oxopyrazin-2-yl]sulfanyl-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B2842495.png)
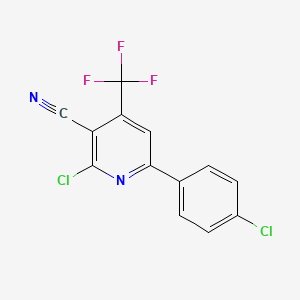
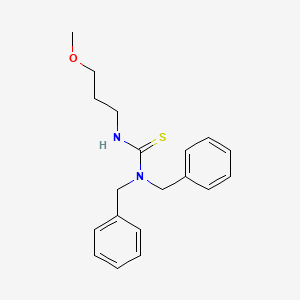
![N-[4-[6-(4-methylpiperidino)pyridazin-3-yl]phenyl]-2-furamide](/img/structure/B2842500.png)
![4-[[(E)-2-cyano-3-[4-(diethylamino)phenyl]prop-2-enoyl]amino]benzoic acid](/img/structure/B2842503.png)
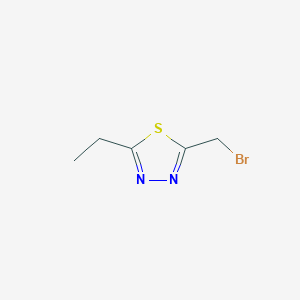
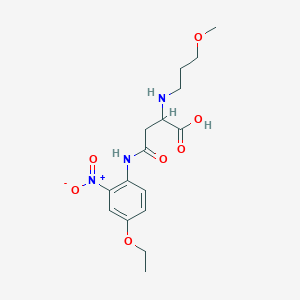
![1-[4-(Oxetan-3-yl)phenyl]cyclopropane-1-carboxylic acid](/img/structure/B2842507.png)
![N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-7-yl]-2-methylpropane-1-sulfonamide](/img/structure/B2842508.png)
![N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]adamantane-1-carboxamide](/img/structure/B2842511.png)